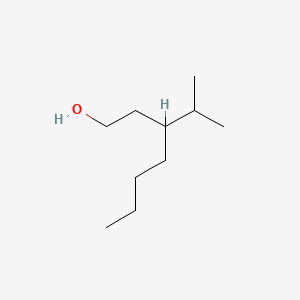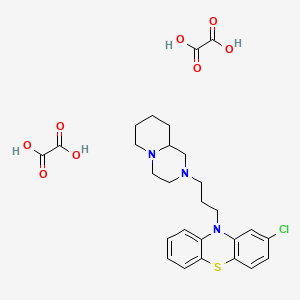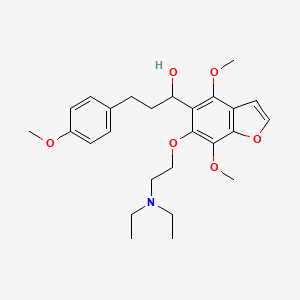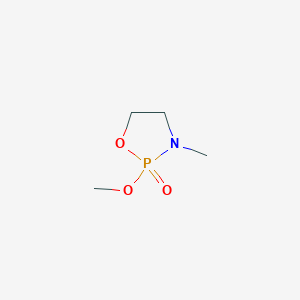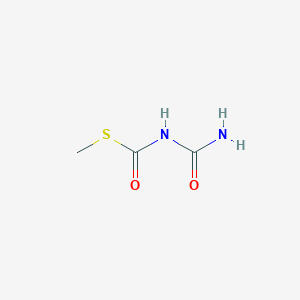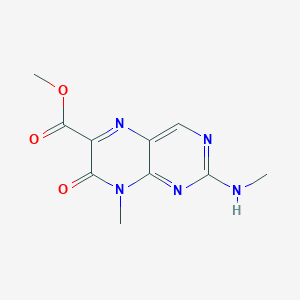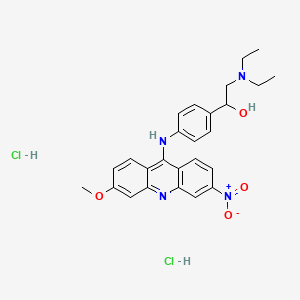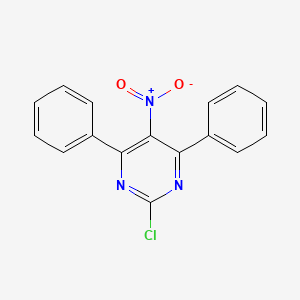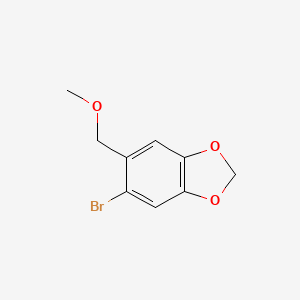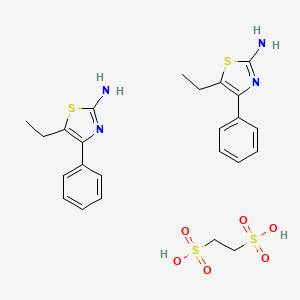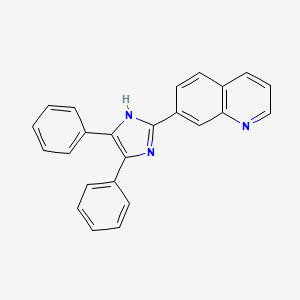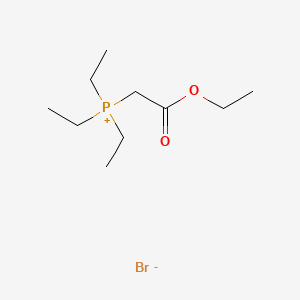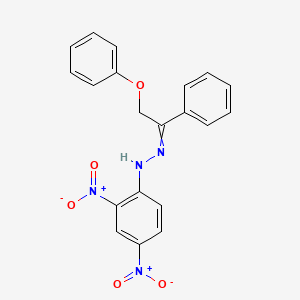
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine is an organic compound that features a hydrazine functional group attached to a phenyl ring substituted with nitro groups and a phenoxy-phenylethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst depending on the specific reaction
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
化学反応の分析
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules.
類似化合物との比較
Similar Compounds
- 2,4-Dinitrophenylhydrazine
- 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazone
- 1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazide
Uniqueness
1-(2,4-Dinitrophenyl)-2-(2-phenoxy-1-phenylethylidene)hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro groups and a hydrazine moiety makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
38293-78-6 |
|---|---|
分子式 |
C20H16N4O5 |
分子量 |
392.4 g/mol |
IUPAC名 |
2,4-dinitro-N-[(2-phenoxy-1-phenylethylidene)amino]aniline |
InChI |
InChI=1S/C20H16N4O5/c25-23(26)16-11-12-18(20(13-16)24(27)28)21-22-19(15-7-3-1-4-8-15)14-29-17-9-5-2-6-10-17/h1-13,21H,14H2 |
InChIキー |
FGTRYDSNXYDDDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


